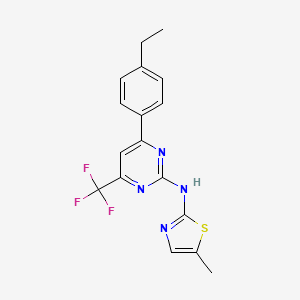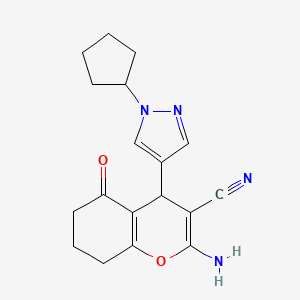![molecular formula C9H11N3O3 B10915485 (2Z)-4-[(1-ethyl-1H-pyrazol-3-yl)amino]-4-oxobut-2-enoic acid](/img/structure/B10915485.png)
(2Z)-4-[(1-ethyl-1H-pyrazol-3-yl)amino]-4-oxobut-2-enoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Z)-4-[(1-ETHYL-1H-PYRAZOL-3-YL)AMINO]-4-OXO-2-BUTENOIC ACID is a synthetic organic compound characterized by its unique structure, which includes a pyrazole ring and a butenoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4-[(1-ETHYL-1H-PYRAZOL-3-YL)AMINO]-4-OXO-2-BUTENOIC ACID typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with an appropriate 1,3-diketone under acidic or basic conditions.
Alkylation: The pyrazole ring is then alkylated using ethyl halides in the presence of a base such as potassium carbonate.
Coupling Reaction: The alkylated pyrazole is coupled with a butenoic acid derivative using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst such as DMAP (4-dimethylaminopyridine).
Industrial Production Methods
Industrial production of (Z)-4-[(1-ETHYL-1H-PYRAZOL-3-YL)AMINO]-4-OXO-2-BUTENOIC ACID may involve large-scale batch or continuous flow processes, optimizing reaction conditions to maximize yield and purity. Key considerations include the choice of solvents, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride or lithium aluminum hydride, potentially converting the ketone group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the pyrazole ring, especially at positions activated by electron-withdrawing groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Carboxylic acids or aldehydes.
Reduction: Alcohols.
Substitution: Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, (Z)-4-[(1-ETHYL-1H-PYRAZOL-3-YL)AMINO]-4-OXO-2-BUTENOIC ACID serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
The compound is studied for its potential biological activities, such as enzyme inhibition or receptor modulation, which could lead to the development of new therapeutic agents.
Medicine
Research into its medicinal properties includes exploring its role as an anti-inflammatory, anticancer, or antimicrobial agent, given its structural features that may interact with biological targets.
Industry
In materials science, the compound may be used in the development of novel polymers or as a precursor for functional materials with specific properties.
Mechanism of Action
The mechanism by which (Z)-4-[(1-ETHYL-1H-PYRAZOL-3-YL)AMINO]-4-OXO-2-BUTENOIC ACID exerts its effects involves interactions with molecular targets such as enzymes or receptors. The pyrazole ring can engage in hydrogen bonding or π-π interactions, while the butenoic acid moiety may participate in covalent bonding or electrostatic interactions, modulating the activity of the target molecules.
Comparison with Similar Compounds
Similar Compounds
(Z)-4-[(1-METHYL-1H-PYRAZOL-3-YL)AMINO]-4-OXO-2-BUTENOIC ACID: Similar structure but with a methyl group instead of an ethyl group.
(Z)-4-[(1-PHENYL-1H-PYRAZOL-3-YL)AMINO]-4-OXO-2-BUTENOIC ACID: Contains a phenyl group, which may alter its chemical and biological properties.
Uniqueness
The presence of the ethyl group in (Z)-4-[(1-ETHYL-1H-PYRAZOL-3-YL)AMINO]-4-OXO-2-BUTENOIC ACID can influence its lipophilicity, reactivity, and interaction with biological targets, potentially offering distinct advantages in specific applications compared to its analogs.
This detailed overview provides a comprehensive understanding of (Z)-4-[(1-ETHYL-1H-PYRAZOL-3-YL)AMINO]-4-OXO-2-BUTENOIC ACID, covering its synthesis, reactions, applications, and unique characteristics
Properties
Molecular Formula |
C9H11N3O3 |
|---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
(Z)-4-[(1-ethylpyrazol-3-yl)amino]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C9H11N3O3/c1-2-12-6-5-7(11-12)10-8(13)3-4-9(14)15/h3-6H,2H2,1H3,(H,14,15)(H,10,11,13)/b4-3- |
InChI Key |
IIUYHRMSVDTIKV-ARJAWSKDSA-N |
Isomeric SMILES |
CCN1C=CC(=N1)NC(=O)/C=C\C(=O)O |
Canonical SMILES |
CCN1C=CC(=N1)NC(=O)C=CC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(4-Bromo-1H-pyrazol-1-YL)-N'~1~-[(5-fluoro-1,3-dimethyl-1H-pyrazol-4-YL)methylene]propanohydrazide](/img/structure/B10915409.png)
![4-bromo-N-(2,6-dimethyl-4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)-1,5-dimethyl-1H-pyrazole-3-carboxamide](/img/structure/B10915417.png)
![N'-[(E)-(2,4-dichlorophenyl)methylidene]-2-[(4-methylquinolin-2-yl)sulfanyl]acetohydrazide](/img/structure/B10915422.png)
![N-[4-(4-bromophenyl)-1,3-thiazol-2-yl]propanamide](/img/structure/B10915423.png)
![N-[1-(bicyclo[2.2.1]hept-2-yl)ethyl]-2-(3-methyl-4-nitro-1H-pyrazol-1-yl)propanamide](/img/structure/B10915427.png)
![5-{[3-chloro-4-(4-methylpiperazin-1-yl)phenyl]carbamoyl}-1-methyl-1H-pyrazole-4-carboxylic acid](/img/structure/B10915428.png)
![2-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]-N-[4-(1H-pyrazol-1-yl)phenyl]benzamide](/img/structure/B10915437.png)
![5-(1,3-dimethyl-1H-pyrazol-4-yl)-2-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidine-7-carboxylic acid](/img/structure/B10915441.png)


![6-(1-ethyl-1H-pyrazol-3-yl)-N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-N,3-dimethyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10915460.png)
![1-methyl-5-{[3-(2-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)phenyl]carbamoyl}-1H-pyrazole-4-carboxylic acid](/img/structure/B10915466.png)
![3-[(1-methyl-1H-pyrazol-3-yl)carbamoyl]bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B10915477.png)
![6-(furan-2-yl)-N-(3-methoxyphenyl)-3-methyl[1,2]oxazolo[5,4-b]pyridine-4-carboxamide](/img/structure/B10915483.png)
